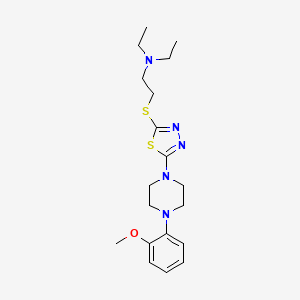

N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine

Description

Properties

IUPAC Name |

N,N-diethyl-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5OS2/c1-4-22(5-2)14-15-26-19-21-20-18(27-19)24-12-10-23(11-13-24)16-8-6-7-9-17(16)25-3/h6-9H,4-5,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIAVRJKRPOKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a compound that integrates the piperazine moiety with a thiadiazole structure, suggesting potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on existing literature.

Chemical Structure

The compound can be described by the following molecular formula and structure:

- Molecular Formula: C₁₉H₂₃N₃S

- Molecular Weight: 345.47 g/mol

The biological activity of compounds containing the thiadiazole ring is often attributed to their ability to interact with various biological targets, including enzymes and receptors. Thiadiazole derivatives have been associated with a range of pharmacological effects such as:

- Antimicrobial Activity: Thiadiazoles exhibit significant antibacterial and antifungal properties.

- Anticancer Activity: Some derivatives have shown cytotoxic effects against cancer cell lines.

- Neuropharmacological Effects: Piperazine derivatives are known for their influence on the central nervous system.

Anticancer Activity

Research has indicated that thiadiazole derivatives can demonstrate potent anticancer activities. For instance, a study evaluated compounds similar to this compound against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.084 ± 0.020 |

| Compound B | A549 (lung cancer) | 0.034 ± 0.008 |

These findings suggest that compounds with similar structures may possess significant anticancer potential, warranting further investigation into their mechanisms and efficacy.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. A review highlighted that certain thiadiazole compounds exhibited high activity against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32.6 |

| Compound D | Escherichia coli | 47.5 |

This table illustrates the potential of thiadiazoles in developing new antimicrobial agents.

Case Studies

Several studies have focused on the biological activity of related piperazine and thiadiazole compounds:

- Study on Antidepressant Effects : A derivative featuring a similar piperazine structure was evaluated for its antidepressant properties in animal models, showing significant improvements in behavioral tests.

- Anticancer Research : A compound structurally related to this compound demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and analogs from the literature:

Key Observations:

- Piperazine Substituents : The 2-methoxyphenyl group in the target compound may enhance binding to 5-HT₁ₐ receptors compared to 2-fluorophenyl () or chlorophenyl () groups, as methoxy groups often improve affinity through electron-donating effects .

- Thiadiazole vs. Triazole/Oxadiazole : Unlike triazole-containing analogs (), the thiadiazole core offers greater metabolic stability due to reduced ring strain and stronger sulfur-mediated interactions .

Antipsychotic Potential

- The target compound’s piperazine and thiadiazole moieties are structurally analogous to phenothiazine-derived antipsychotics (e.g., ), which antagonize dopamine D₂ receptors. However, the absence of a phenothiazine ring may reduce extrapyramidal side effects .

- Compared to the 4-chlorobenzylidene-thiadiazole derivative (), the 2-methoxyphenyl group could enhance selectivity for 5-HT receptors over histaminergic pathways .

Antimicrobial Activity

- While thiadiazole derivatives like ’s (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit fungicidal activity, the target compound’s diethylamino group may redirect its activity toward neurological targets due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.